molecular formula C10H13NOS B186998 2-(2-Methoxyphenyl)thiazolidine CAS No. 40790-78-1

2-(2-Methoxyphenyl)thiazolidine

Cat. No. B186998
CAS RN: 40790-78-1
M. Wt: 195.28 g/mol
InChI Key: HJPJOKSJGDFDBQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)thiazolidine is a compound with the molecular formula C10H13NOS . It’s a derivative of thiazolidine, a five-membered heterocyclic compound with sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives, including this compound, can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiazolidine ring attached to a methoxyphenyl group . The presence of sulfur in the ring enhances the compound’s pharmacological properties .


Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, they can react with 1,2-aminothiols and aldehydes to form a thiazolidine product that remains stable and does not require any catalyst .

Scientific Research Applications

Medicinal Importance and Structural Characterization

2-(2-Methoxyphenyl)thiazolidine, referred to as 2mmpT in some studies, is noted for its medicinal significance. The thiazolidine ring, a crucial part of the compound, is also an active part of penicillin. Research has delved into the synthesis and crystallization of 2mmpT, revealing its needle-shaped crystal structure. X-ray diffraction techniques have been utilized to determine that the crystal is monoclinic, with specific unit cell parameters. Additionally, IR absorption spectrum analysis has identified characteristic peaks, and proton magnetic resonance (PMR) spectrum studies support the proposed structure of the compound (Raju, Eswaramoorthy, Umarani, & Rajalingam, 1989).

Application in Organic Solar Cells

In the field of organic solar cells (OSCs), a derivative of thiazolidine named (2-thioxo-3-N-(2-methoxyphenyl) thiazolidin-4-one), also known as TH-2, has been synthesized and characterized. This compound exhibits significant potential as an electron donor in OSCs, with studies showing a power conversion efficiency of up to 0.49% when coupled with certain materials. This efficiency is achieved through the absorption range broadening of the OSCs, highlighting the compound's application in renewable energy technologies (Toumi, Khelil, Bernède, Mouchaal, Djafri, Toubal, Hellal, & Cattin, 2015).

Antimicrobial Properties

Thiazolidine derivatives, including variants of this compound, have been synthesized and evaluated for their antimicrobial properties. For instance, some novel thiazolidin-4-ones have been characterized and shown to possess potent antimicrobial activity against various pathogenic strains. This highlights the compound's potential application in the development of new antimicrobial agents (Kavitha, Basappa, Swamy, Mantelingu, Doreswamy, Sridhar, Prasad, & Rangappa, 2006).

Antitumor Growth and Metastasis Agents

In cancer research, certain 2,3-diaryl-4-thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines. A specific derivative, 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone, has shown promising inhibitory effects on tumor cell proliferation and migration, suggesting its potential as an anticancer agent (Wu, Yu, Yang, Li, Wang, Zhou, Qin, Li, Luo, Yi, Liu, & Chen, 2014).

Catalytic Properties

2-Aryl- and 2-furyl-4-carboxy-1,3-thiazolidines, which include this compound derivatives, have been synthesized and analyzed for their spectral properties and conformation. These compounds have shown significant catalytic properties in reactions such as acetophenone hydrosilylation with diphenylsilane. The nature and position of substituents in the thiazolidine ring have been found to influence their effectiveness as catalysts (Skvortsov, Uvarov, Vekki, Studentsov, & Skvortsov, 2010).

Future Directions

Thiazolidine derivatives, including 2-(2-Methoxyphenyl)thiazolidine, have diverse therapeutic and pharmaceutical activity, making them valuable for future research . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJOKSJGDFDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961209
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40790-78-1
Record name Thiazolidine, 2-(o-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)thiazolidine

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